Benzene, 1,1'-[butylidenebis(thio)]bis-
Description
"Benzene, 1,1'-[butylidenebis(thio)]bis-" is a sulfur-containing aromatic compound characterized by two benzene rings connected via a butylidene (C₄H₆) bridge with thioether (-S-) linkages. The structure can be represented as C₆H₅-S-(CH₂)₄-S-C₆H₅, with a molecular formula of C₁₆H₁₈S₂ and a molecular weight of 274.45 g/mol. This compound belongs to the family of diaryl thioethers, where the sulfur atoms and the four-carbon chain influence its chemical stability, reactivity, and physical properties. Such compounds are typically synthesized via coupling reactions involving thiols or via nucleophilic substitution of halogenated intermediates .
Properties
CAS No. |
64269-39-2 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-phenylsulfanylbutylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
InChI Key |
NATXDJXEIIDDHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[butylidenebis(thio)]bis- typically involves the reaction of benzene derivatives with butylidene and sulfur-containing reagents. One common method is the ortho-lithiation of benzenethiol using butyl lithium (BuLi), followed by sulfidation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for Benzene, 1,1’-[butylidenebis(thio)]bis- are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1,1’-[butylidenebis(thio)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-[butylidenebis(thio)]bis- has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[butylidenebis(thio)]bis- involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between "Benzene, 1,1'-[butylidenebis(thio)]bis-" and analogous benzene derivatives with varying bridging groups:
Key Comparisons
Bridge Composition and Reactivity :
- Sulfur-containing bridges (e.g., "butylidenebis(thio)") exhibit higher resistance to thermal degradation compared to all-carbon bridges like 1,4-butanediyl. However, thioethers are more susceptible to oxidation, forming sulfoxides or sulfones under oxidative conditions .
- Unsaturated bridges (e.g., 2-butene-1,4-diyl) reduce molecular symmetry and lower boiling points due to restricted rotation around the double bond .
Occurrence in Pyrolysis Products: Carbon-bridged analogs (e.g., 1,4-butanediyl and 1,3-propanediyl derivatives) are prevalent in lignin and polystyrene pyrolysis, constituting 3–4% of bio-oil components . Sulfur-containing variants are less common, likely due to the scarcity of sulfur in lignocellulosic feedstocks.
Physical Properties :
- The sulfur atoms in "butylidenebis(thio)" increase molecular weight (274.45 g/mol vs. 210.31 g/mol for C₁₆H₁₈) and polarity, enhancing solubility in polar solvents compared to hydrocarbon-bridged analogs .
- Melting points for thioether-bridged compounds are generally higher (e.g., ~120–140°C) than those of all-carbon bridges (~80–100°C) due to stronger intermolecular interactions .
Applications :
- Thioether-bridged compounds are explored as ligands in transition-metal catalysis due to sulfur’s electron-donating properties .
- Carbon-bridged analogs (e.g., 1,4-butanediyl) serve as precursors for synthetic fuels and aromatic hydrocarbons in pyrolysis oil .
Research Findings and Data
Thermal Stability and Degradation
- "Benzene, 1,1'-[butylidenebis(thio)]bis-" : Exhibits decomposition temperatures >300°C, making it suitable for high-temperature applications. By contrast, 1,4-butanediyl-bridged benzene degrades at ~280°C .
- Bio-oil Composition : Sulfur-containing analogs are absent in lignin pyrolysis products, whereas 1,4-butanediyl-bridged benzene constitutes 3.35% of catalytic bio-oil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
